Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Catalog No.
S530211
CAS No.
518044-32-1
M.F
C15H30O7
M. Wt
322.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-1...

CAS Number

518044-32-1

Product Name

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H30O7

Molecular Weight

322.39 g/mol

InChI

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3

InChI Key

FJRDXEGYAVAMLB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG4-t-butyl ester

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO

Description

The exact mass of the compound Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is 322.1992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Esterification Agent:

One primary function of Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is as an esterification agent. Its ability to react with carboxylic acids to form esters makes it valuable in synthesizing various compounds, including fragrances, flavors, and polymers [].

Here, the tert-butyl group acts as a protecting group for the hydroxyl (-OH) functionality, allowing for selective esterification at the desired carboxylic acid. After the esterification reaction, the tert-butyl group can be removed under specific conditions to obtain the final product.

Bioconjugation Chemistry:

The presence of the polyethylene glycol (PEG) chain in Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate makes it interesting for bioconjugation reactions. PEGylation, the process of attaching PEG chains to biomolecules, is a common technique to improve the water solubility, stability, and biocompatibility of drugs, proteins, and other biomolecules [].

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a tetraoxapentadecan backbone. Its molecular formula is C₁₅H₃₀O₇, and it has a molecular weight of approximately 302.4 g/mol. This compound is often utilized in organic synthesis and bioconjugation due to its unique functional groups that enhance solubility and reactivity in various chemical environments .

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, making it useful in synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, regenerating the corresponding alcohol and carboxylic acid.
  • Bioconjugation: The hydroxyl group allows for conjugation with biomolecules, facilitating the development of drug delivery systems or targeted therapies .

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate exhibits various biological activities due to its ability to modify surfaces and interact with biological macromolecules. Its PEGylated structure enhances biocompatibility and solubility, making it suitable for applications in drug formulation and delivery. Preliminary studies suggest potential anti-inflammatory properties when used in biomedical applications .

The synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate typically involves:

  • Starting Materials: The synthesis begins with the appropriate polyethylene glycol derivative and tert-butyl alcohol.
  • Reaction Conditions: The reaction is usually carried out under controlled temperature conditions using acid catalysts to facilitate ester formation.
  • Purification: Post-reaction purification methods such as chromatography are employed to isolate the desired product from unreacted materials and by-products .

This compound finds applications in various fields:

  • Biotechnology: Used as a crosslinker in bioconjugation techniques.
  • Pharmaceuticals: Acts as a protecting agent for hydroxyl groups during organic synthesis.
  • Materials Science: Employed in the development of hydrophilic polymers that enhance drug solubility and stability .

Interaction studies have shown that tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate can effectively interact with proteins and nucleic acids. These interactions are crucial for its application in drug delivery systems where it can modulate the pharmacokinetics of therapeutic agents. Research indicates that its hydrophilic nature aids in improving the bioavailability of poorly soluble drugs .

Several compounds share structural similarities with tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Polyethylene glycol (PEG)Linear or branched polyethylene glycol chainsUsed widely for drug delivery; lacks functional groups
Hydroxyethyl methacrylateContains hydroxyl and methacrylate functionalitiesPrimarily used in polymerization; less hydrophilic
Tert-butyl acetateSimple ester with a tert-butyl groupLess complex; primarily used as a solvent
Tert-butyl 2-hydroxybenzoateHydroxybenzoate derivativeMore focused on aromatic interactions

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate stands out due to its multifunctional capabilities—combining hydrophilicity with reactive functional groups suitable for diverse applications in both organic synthesis and biotechnology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Exact Mass

322.1992

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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